molecular formula C19H20N4O2S2 B2636727 (2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706107-44-9

(2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2636727
CAS No.: 1706107-44-9
M. Wt: 400.52
InChI Key: DMHIOKISQNZWCU-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a thioamide with an appropriate nitrile oxide under mild conditions.

    Piperidine ring formation: The piperidine ring can be synthesized via a reductive amination reaction involving a ketone and an amine.

    Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and piperidine derivatives with the (2-(Methylthio)pyridin-3-yl) moiety using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The thiophene and methylthio groups can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated pyridine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability in various chemical environments.

Biology and Medicine:

  • Potential applications in drug discovery due to its multiple functional groups that can interact with biological targets.
  • Investigated for antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of new materials with specific electronic or photonic properties.
  • Explored for use in organic electronics and sensors.

Mechanism of Action

The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic rings and functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

    (2-(Methylthio)pyridin-3-yl)(3-(pyridin-3-yl)piperidin-1-yl)methanone: Lacks the oxadiazole and thiophene rings.

    (2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)piperidin-1-yl)methanone: Lacks the oxadiazole ring.

Uniqueness:

  • The presence of the 1,2,4-oxadiazole ring and thiophene moiety in (2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone provides unique electronic properties and reactivity compared to similar compounds.
  • These structural features may enhance its binding affinity and specificity towards biological targets, making it a promising candidate for drug development and other applications.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-26-18-15(5-2-7-20-18)19(24)23-8-3-4-13(11-23)10-16-21-17(22-25-16)14-6-9-27-12-14/h2,5-7,9,12-13H,3-4,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHIOKISQNZWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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